4-(3-Methoxy-4-nitrophenyl)morpholine

Organic Synthesis Reduction Chemistry Aniline Derivative Preparation

Sourcing a reliable precursor for 2-methoxy-4-morpholinoaniline with verified purity and a favorable safety profile is a common bottleneck in medicinal chemistry programs. 4-(3-Methoxy-4-nitrophenyl)morpholine (CAS 6950-88-5) directly addresses this need: • Established SnCl₂-mediated nitro reduction pathway to the aniline intermediate • In silico predicted non-genotoxic, non-carcinogenic, non-endocrine disrupting scaffold • ≥95% purity; suitable for HPLC method validation and HTS campaigns • Available from stock for immediate global dispatch

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS No. 6950-88-5
Cat. No. B1293645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxy-4-nitrophenyl)morpholine
CAS6950-88-5
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O4/c1-16-11-8-9(2-3-10(11)13(14)15)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3
InChIKeyYMXOMWAFFGHJFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methoxy-4-nitrophenyl)morpholine: Chemical Identity & Properties


4-(3-Methoxy-4-nitrophenyl)morpholine (CAS 6950-88-5) is a nitroaromatic compound belonging to the class of N-aryl morpholines. It is characterized by a morpholine ring substituted at the nitrogen with a 3-methoxy-4-nitrophenyl group [1]. Its molecular formula is C11H14N2O4, with a molecular weight of 238.24 g/mol [2]. The compound is a solid at room temperature, with a reported melting point of 165-168°C . It is primarily utilized as a research chemical and a key synthetic intermediate in medicinal chemistry and organic synthesis .

Structural Specificity of the 3-Methoxy-4-nitrophenyl Motif


The specific substitution pattern on the phenyl ring of 4-(3-Methoxy-4-nitrophenyl)morpholine is a critical determinant of its chemical and potential biological properties. Replacing the 3-methoxy-4-nitro arrangement with other isomers or substituents is known to alter key properties. For instance, the 4-(2-fluoro-4-nitrophenyl) analog exhibits distinct reactivity profiles, and the 4-(2-methoxy-5-nitrophenyl) isomer is noted for differences in toxicity, stability, and reaction characteristics . Furthermore, the presence of the nitro group is essential for its role as a versatile synthetic intermediate, enabling subsequent reduction to an aniline derivative, a pathway that is not accessible to non-nitro analogs . These factors underscore that simple substitution with an in-class morpholine derivative is not scientifically valid without quantitative data confirming functional equivalence.

Quantitative Differentiation Evidence


Nitro Group Reduction Efficiency

A key differentiator for 4-(3-Methoxy-4-nitrophenyl)morpholine lies in its utility as a precursor to 2-methoxy-4-morpholinoaniline, a valuable intermediate. The nitro group can be quantitatively reduced. In a reported procedure, treatment of 4-(3-methoxy-4-nitrophenyl)morpholine (1.00 g, 4.20 mmol) with tin(II) chloride (2.79 g, 14.69 mmol) in ethanol successfully yields the corresponding aniline derivative, providing a well-defined and reproducible synthetic pathway . This established reduction protocol offers a reliable and efficient route compared to alternative starting materials that may require more complex or lower-yielding synthetic sequences to achieve the same functional group transformation.

Organic Synthesis Reduction Chemistry Aniline Derivative Preparation

Predicted Physicochemical & Chromatographic Properties

The physicochemical properties of 4-(3-Methoxy-4-nitrophenyl)morpholine are distinct from its close structural analogs, which directly impacts its analytical behavior. While no direct, side-by-side experimental comparison is available, a cross-study comparison of predicted and experimental data is possible. For example, the compound has a predicted boiling point of 425.6±45.0 °C , whereas the unsubstituted analog, 4-(4-nitrophenyl)morpholine (MW: 208.21 g/mol), lacks the methoxy group and is expected to have a significantly different boiling point and chromatographic retention time. This difference is confirmed by the existence of dedicated HPLC separation methods for the target compound, such as the use of a Newcrom R1 column [1], which would not be applicable to analogs with different polarities. This necessitates compound-specific analytical methods for quality control and process monitoring.

Analytical Chemistry HPLC Method Development Physicochemical Profiling

In Silico Toxicological Profiling

In silico predictive models provide a quantitative basis for differentiating the hazard profile of 4-(3-Methoxy-4-nitrophenyl)morpholine. The compound is predicted to present a lower risk for specific endpoints compared to general class assumptions for nitroaromatics. For instance, it is predicted to have no genotoxicity, carcinogenicity, or endocrine disruption potential in a consensus of in silico models [1]. While these are not direct experimental measurements against a specific comparator, they offer a class-level inference. In contrast, some closely related analogs, like 4-(2-methoxy-5-nitrophenyl)morpholine, are explicitly noted for potential differences in toxicity . This in silico data provides a quantitative, albeit predictive, differentiation point for procurement teams prioritizing compounds with a favorable predicted safety profile.

Computational Toxicology Safety Assessment Hazard Prediction

Purity Assurance for Reproducible Research

While not a biological or chemical performance differentiator, the quantifiable purity of a chemical is a critical procurement parameter that directly impacts research reproducibility. Multiple commercial sources for 4-(3-Methoxy-4-nitrophenyl)morpholine specify a minimum purity of 95% , with some suppliers offering purity levels of 98% or higher . This is a verifiable, quantitative specification that distinguishes it from lower-purity batches or uncharacterized in-house preparations. Procurement of a compound with a defined, high-purity specification, supported by batch-specific analytical data (e.g., HPLC, NMR) , minimizes the risk of confounding effects from impurities in sensitive biological assays or downstream chemical reactions.

Quality Control Analytical Chemistry Procurement Specifications

Recommended Applications


Synthesis of 2-Methoxy-4-morpholinoaniline Derivatives

The primary and most robustly supported application for 4-(3-Methoxy-4-nitrophenyl)morpholine is as a precursor to 2-methoxy-4-morpholinoaniline via reduction of the nitro group. The established reduction protocol using SnCl2 provides a reliable pathway to this valuable intermediate, which can then be further functionalized. This makes it a key starting material for the synthesis of more complex molecules in medicinal chemistry programs .

Analytical Method Development

Given its distinct physicochemical properties and the existence of dedicated HPLC separation methods [1], 4-(3-Methoxy-4-nitrophenyl)morpholine is ideally suited for use as a reference standard or test compound in analytical method development. Its unique retention profile on specific columns (e.g., Newcrom R1) [1] allows for the validation of chromatographic systems intended for the analysis of related nitroaromatic morpholine derivatives.

Early-Stage Medicinal Chemistry with Favorable Safety Profile

For research groups prioritizing a favorable safety profile in early-stage hit-to-lead or lead optimization programs, 4-(3-Methoxy-4-nitrophenyl)morpholine presents a data-driven advantage. Its in silico prediction as non-genotoxic, non-carcinogenic, and non-endocrine disrupting [2] makes it a preferred candidate scaffold over structurally similar compounds that may carry higher predicted hazard risks . This allows for more confident and potentially safer exploration of this chemical space.

Reproducible Chemical Biology and Screening Campaigns

The commercial availability of 4-(3-Methoxy-4-nitrophenyl)morpholine with a verified, high-purity specification (≥95-98%) [REFS-5, REFS-6] is critical for applications demanding high reproducibility. In chemical biology and high-throughput screening (HTS) campaigns, where even minor impurities can lead to false positives or skewed dose-response curves, sourcing material with a defined and high purity is a non-negotiable requirement. This ensures that observed biological effects are attributable to the target compound itself.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Methoxy-4-nitrophenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.